molecular formula C20H20Cl2N2O B5408605 {3-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride

{3-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride

Cat. No.: B5408605
M. Wt: 375.3 g/mol
InChI Key: JFXGXGMCZVKBAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{3-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride, also known as TAK-659, is a small molecule inhibitor that targets spleen tyrosine kinase (SYK). This compound has shown promising results in preclinical studies and is being investigated for its potential use in the treatment of various types of cancer and autoimmune diseases.

Mechanism of Action

SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including B cells, T cells, and myeloid cells. SYK activation leads to downstream signaling events that regulate cell proliferation, survival, and differentiation. {3-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride inhibits SYK kinase activity by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream signaling molecules.
Biochemical and Physiological Effects:
In addition to its antitumor activity, this compound has also been shown to have immunomodulatory effects. In vitro studies have demonstrated that this compound inhibits B-cell receptor signaling and antibody production, as well as T-cell receptor signaling and cytokine production. In vivo studies have shown that this compound reduces the number of activated B cells and T cells in lymphoid tissues, suggesting that it may have potential as an immunosuppressive agent.

Advantages and Limitations for Lab Experiments

One advantage of {3-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride is its specificity for SYK kinase, which reduces the potential for off-target effects. Another advantage is its potent antitumor activity in preclinical models, which suggests that it may have potential as a cancer therapeutic. One limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings. Additionally, further studies are needed to determine the optimal dosing regimen and potential side effects of this compound in humans.

Future Directions

There are several potential future directions for research on {3-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride. One area of interest is its potential use in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another area of interest is its potential use in autoimmune diseases, such as rheumatoid arthritis or multiple sclerosis. Additionally, further studies are needed to determine the optimal dosing regimen and potential side effects of this compound in humans, as well as its potential as an immunomodulatory agent.

Synthesis Methods

The synthesis of {3-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride involves several steps starting from commercially available starting materials. The key intermediate in the synthesis is 3-[(2-chlorobenzyl)oxy]benzaldehyde, which is obtained by reacting 2-chlorobenzyl chloride with 3-hydroxybenzaldehyde in the presence of a base. This intermediate is then coupled with 2-pyridinylmethylamine in the presence of a coupling agent to obtain the final product, this compound.

Scientific Research Applications

{3-[(2-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits SYK kinase activity and downstream signaling pathways, leading to decreased proliferation and survival of cancer cells. In vivo studies have demonstrated that this compound has potent antitumor activity in various mouse models of cancer, including lymphoma, leukemia, and solid tumors.

Properties

IUPAC Name

1-[3-[(2-chlorophenyl)methoxy]phenyl]-N-(pyridin-2-ylmethyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O.ClH/c21-20-10-2-1-7-17(20)15-24-19-9-5-6-16(12-19)13-22-14-18-8-3-4-11-23-18;/h1-12,22H,13-15H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXGXGMCZVKBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)CNCC3=CC=CC=N3)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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